molecular formula C22H21ClN6O3S B2403781 2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide CAS No. 1020502-47-9

2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2403781
CAS No.: 1020502-47-9
M. Wt: 484.96
InChI Key: DJUDQUCJBFVCHA-UHFFFAOYSA-N
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Description

2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a sophisticated heterocyclic compound designed for biochemical research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture integrates several pharmacologically active motifs, including a 1,2,4-oxadiazole ring and a multi-substituted pyrazole core, which are known to confer high affinity for enzyme binding sites (source) . This compound is of significant interest in oncology and signal transduction research, where it is used to study and modulate specific kinase-driven pathways involved in cell proliferation and survival. The presence of the 4-chloro-2-methoxy-5-methylanilino group is a common feature in many drug-like molecules targeting intracellular enzymes. Researchers utilize this chemical probe to elucidate complex biological mechanisms and to serve as a key intermediate in the development of novel therapeutic agents. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3S/c1-12-9-15(16(31-2)10-14(12)23)25-17(30)11-29-19(24)18(22(27-29)33-3)21-26-20(28-32-21)13-7-5-4-6-8-13/h4-10H,11,24H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUDQUCJBFVCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant studies.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors, including pyrazoles and oxadiazoles. The synthetic pathways often utilize microwave irradiation to enhance yields and reduce reaction times. For instance, the preparation of related pyrazolo compounds has been achieved through nucleophilic substitutions and cyclocondensation reactions, showcasing the versatility of these synthetic methods .

Anticancer Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant anticancer properties. For example, derivatives containing oxadiazole and triazole moieties have shown moderate cytotoxic activity against various cancer cell lines. A notable study reported that certain oxadiazole derivatives displayed IC50 values in the range of 10 to 30 µM against human cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds with similar structural features have also been evaluated for their antimicrobial activities. The presence of the pyrazole and oxadiazole rings contributes to their ability to inhibit bacterial growth. For instance, a study indicated that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The docking studies conducted on related compounds suggest that they may act as inhibitors for specific enzymes involved in inflammatory pathways. For instance, docking simulations with human prostaglandin reductase (PTGR2) revealed potential binding interactions that could lead to anti-inflammatory effects .

Case Studies

Several case studies highlight the biological activities of structurally related compounds:

  • Anticancer Activity : A series of oxadiazole derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated a dose-dependent response with some compounds achieving over 70% inhibition at concentrations below 20 µM .
  • Antimicrobial Efficacy : In vitro testing showed that pyrazole-based compounds had minimum inhibitory concentrations (MICs) ranging from 15 to 40 µg/mL against various bacterial strains, suggesting their potential as antimicrobial agents .
  • Enzyme Interaction Studies : Molecular docking studies demonstrated that certain derivatives could effectively bind to PTGR2, indicating a possible mechanism for their anti-inflammatory activity .

Data Tables

Compound NameStructure TypeBiological ActivityIC50/ MIC Values
Oxadiazole Derivative AOxadiazoleAnticancer10 µM
Pyrazole Derivative BPyrazoleAntimicrobial20 µg/mL
Compound CPyrazolo-OxadiazoleEnzyme InhibitorDocking Score: -9.5 kcal/mol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and inferred pharmacological implications:

Compound Name / ID Substituents on Acetamide Side Chain Key Structural Features Inferred Properties/Activities References
Target Compound 4-Chloro-2-methoxy-5-methylphenyl Methoxy and methyl groups enhance lipophilicity Potential prolonged half-life N/A
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 2-Chlorobenzyl Benzyl group increases aromatic interactions Improved CNS penetration (hypothetical)
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide 2-Chloro-4-methylphenyl Methyl group boosts metabolic stability Enhanced oral bioavailability
BI 665915 (FLAP Inhibitor) Pyrimidinyl-phenyl Oxadiazole-pyrrole core FLAP binding IC₅₀ < 10 nM; anti-inflammatory
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole-linked phenyl Thiazole enhances π-π stacking Antimicrobial activity (reported)
Key Observations:
  • Oxadiazole Role : The 3-phenyl-1,2,4-oxadiazole moiety (shared with BI 665915) is associated with high-affinity enzyme inhibition, as seen in FLAP inhibitors .
  • Thioether Linkage : The methylthio group at position 3 of the pyrazole may improve radical scavenging or metal chelation, relevant in antimicrobial contexts .

Pharmacological and Physicochemical Comparisons

Enzyme Inhibition Potential
  • Target Compound vs. BI 665915 : The absence of a pyrimidinyl group (as in BI 665915) may reduce FLAP affinity but could shift selectivity toward other oxidoreductases or kinases .
  • Antimicrobial Activity : Analogs with thiazole or triazole substituents (e.g., ) exhibit broad-spectrum antimicrobial effects. The target’s methoxy group may reduce bacterial membrane penetration compared to chloro-substituted derivatives .
Physicochemical Properties
  • Lipophilicity : The 4-chloro-2-methoxy-5-methylphenyl group (ClogP ~3.5 estimated) is less lipophilic than 2-chlorobenzyl (ClogP ~3.8) but more than 2-chloro-4-methylphenyl (ClogP ~3.2), suggesting intermediate blood-brain barrier permeability .
  • Solubility : Methoxy groups improve aqueous solubility compared to purely alkyl or chloro-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves forming the oxadiazole ring followed by coupling reactions. For example, oxadiazole precursors are synthesized via cyclization of nitrile derivatives with hydroxylamine, followed by coupling with pyrazole-acetamide intermediates under basic conditions (e.g., KOH/ethanol reflux) .
  • Key reagents: Chloroacetamide derivatives, sodium hydroxide, or potassium carbonate in polar aprotic solvents like DMF. Temperature control (e.g., 60–80°C) and pH adjustment (pH 8–10) are critical to minimize side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures improves purity .

Q. How can the compound’s structure be validated using spectroscopic and computational methods?

  • NMR : Analyze proton environments (e.g., methylthio group at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon signals (e.g., oxadiazole C=O at ~165 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Computational : DFT calculations (e.g., Gaussian 09) for optimizing geometry and comparing IR vibrational frequencies with experimental data .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., 5-lipoxygenase inhibition via LTB4 production in human whole blood, IC50 determination) .
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological profile?

  • Modifications :

  • Replace the methylthio group with bulkier substituents (e.g., ethylthio) to enhance lipophilicity and membrane permeability .
  • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to improve enzyme binding affinity .
    • SAR validation : Compare IC50 values in functional assays (e.g., FLAP binding potency <10 nM) and correlate with LogP/clogP values .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Species-specific variability : Cross-test in murine and human whole blood to assess LTB4 inhibition discrepancies due to metabolic differences .
  • Assay interference : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) to confirm target engagement .
  • Data normalization : Adjust for protein binding effects using equilibrium dialysis to calculate free drug concentrations .

Q. How can synthetic byproducts be characterized, and what steps mitigate their formation?

  • Byproduct identification : LC-MS/MS and preparative TLC to isolate impurities (e.g., uncyclized intermediates or dimerization products) .
  • Mitigation :

  • Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of oxadiazole precursor to acetamide).
  • Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Q. What advanced techniques elucidate the compound’s mechanism of action and off-target effects?

  • Molecular docking : AutoDock Vina to predict binding modes with FLAP or COX-2 active sites .
  • Proteomics : SILAC-based profiling to identify off-target interactions in cellular lysates .
  • Metabolomics : LC-HRMS to track metabolic byproducts (e.g., glutathione adducts) in hepatocyte models .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Yield

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole formationNH2OH·HCl, DMF, 80°C, 6h7592%
Pyrazole couplingKOH/EtOH, reflux, 2h6889%
Final purificationSilica gel (EtOAc:Hex=3:7)8598%
Source: Adapted from

Table 2: Comparative Bioactivity of Analogues

SubstituentFLAP IC50 (nM)HWB LTB4 IC50 (nM)LogP
-SCH38.2852.1
-SC2H56.5722.8
-NO2 (Ph)4.9631.9
Source:

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